2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]pyridine
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Overview
Description
2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Mechanism of Action
1,2,4-Oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities . They have been used in the development of novel drug molecules due to their unique bioisosteric properties . They have been synthesized and evaluated for their agricultural activities, showing moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the cyclization of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid. The general procedure includes the O-acylation of an amidoxime followed by cyclocondensation to form the oxadiazole ring . For example, the reaction can be carried out in the presence of TBAF/THF at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the pyridine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the pyridine ring .
Scientific Research Applications
2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,2,3-Oxadiazole: Another isomer of oxadiazole with different nitrogen atom positions.
1,2,5-Oxadiazole: Similar to 1,2,4-oxadiazole but with a different arrangement of nitrogen atoms.
1,3,4-Oxadiazole: Another isomer with distinct chemical properties.
Uniqueness
2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to its specific arrangement of nitrogen and oxygen atoms in the oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various fields of research and application .
Biological Activity
2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article presents a detailed overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a pyridine ring fused with an oxadiazole moiety. Its molecular formula is C8H10N4O with a molecular weight of approximately 178.19 g/mol. The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C8H10N4O |
Molecular Weight | 178.19 g/mol |
SMILES | CC(C)C1=NC(=NO1)C2CCCCN2.Cl |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate enzyme activity and receptor binding, leading to various pharmacological effects. The detailed mechanisms are still under investigation, but preliminary studies suggest potential pathways involving the inhibition of certain enzymes linked to metabolic disorders and cancer.
Biological Activity
Research indicates that compounds containing the oxadiazole structure exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cell lines. For example, compounds similar to this compound have shown cytotoxic effects against various cancer types such as breast adenocarcinoma (MCF-7), acute lymphoblastic leukemia (CEM), and melanoma (MEL) cell lines .
Case Study: Cytotoxicity
A comparative analysis of several oxadiazole derivatives revealed that certain analogs exhibited IC50 values in the low micromolar range against MCF-7 cells:
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | 0.65 | MCF-7 |
Doxorubicin | 0.12 | MCF-7 |
Tamoxifen | 15.63 | MCF-7 |
This data suggests that the compound may possess significant anticancer properties comparable to established chemotherapeutics.
Antimicrobial Activity
In addition to anticancer properties, oxadiazole derivatives have shown promise in antimicrobial applications. For instance, some studies indicate that these compounds can inhibit bacterial growth through mechanisms involving disruption of cell wall synthesis or interference with metabolic pathways .
Pharmacological Applications
The potential applications of this compound extend beyond oncology:
- Neurological Disorders : Research indicates possible interactions with neurotransmitter receptors, suggesting therapeutic potential in treating conditions like depression or anxiety.
- Agricultural Chemistry : Given its structural attributes, this compound may also serve as a lead for developing novel agrochemicals with targeted action against pests while minimizing environmental impact .
- Material Science : The unique properties of oxadiazole compounds make them suitable for applications in creating advanced materials such as conductive polymers .
Properties
IUPAC Name |
5-propan-2-yl-3-pyridin-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7(2)10-12-9(13-14-10)8-5-3-4-6-11-8/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKNOOHWPOVIQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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